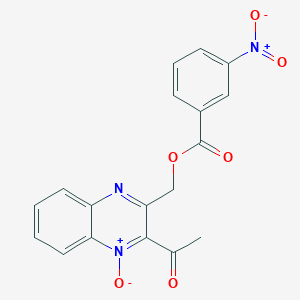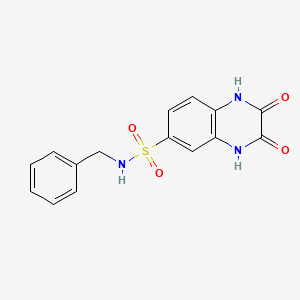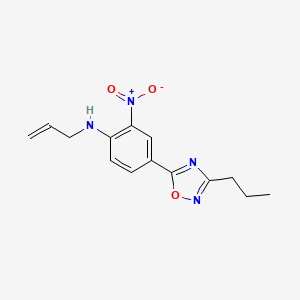
(3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of an acetyl group, an oxidoquinoxalin-4-ium moiety, and a nitrobenzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate typically involves multiple steps, starting from readily available precursors. One common method involves the acetylation of N-substituted-4-hydroxyquinolin-2(1H)-ones using acetyl chloride in the presence of pyridine or acetic acid and polyphosphoric acid (PPA) . Another approach includes the ring opening of pyronoquinolones using sodium hydroxide followed by spontaneous decarboxylation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and green chemistry protocols to minimize environmental impact and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrobenzoate ester moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Water radical cations, ambient conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quaternary ammonium cations, while reduction can lead to the corresponding alcohols or amines.
Applications De Recherche Scientifique
(3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways can vary based on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Acetyl-4-hydroxyquinolin-2(1H)-one: Shares the quinoxaline core structure and has similar chemical properties.
8-Hydroxyquinoline: Another quinoxaline derivative with diverse biological activities.
4-Hydroxy-2-quinolones: Compounds with similar structural features and reactivity.
Uniqueness
(3-Acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate is unique due to the presence of both an oxidoquinoxalin-4-ium moiety and a nitrobenzoate ester. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
(3-acetyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O6/c1-11(22)17-15(19-14-7-2-3-8-16(14)20(17)24)10-27-18(23)12-5-4-6-13(9-12)21(25)26/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRABDFPQFCIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=CC=CC=C2N=C1COC(=O)C3=CC(=CC=C3)[N+](=O)[O-])[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-methoxyphenyl)methyl]-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B7708145.png)
![(4Z)-4-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B7708158.png)
![3-chloro-N-(2,5-dimethylphenyl)-N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]benzamide](/img/structure/B7708160.png)
![(4E)-2-Methyl-4-({2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7708169.png)
![Methyl 4-{[(4-methoxy-3-{[(2-methylphenyl)carbonyl]amino}phenyl)sulfonyl]amino}benzoate](/img/structure/B7708171.png)
![N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide](/img/structure/B7708178.png)




![N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7708224.png)
![N-[(2-HYDROXYQUINOLIN-3-YL)METHYL]-N-(4-METHOXYPHENYL)-4-METHYLBENZENE-1-SULFONAMIDE](/img/structure/B7708231.png)

![3,4,5-trimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7708241.png)
